molecular formula C10H13BrClNO B2844354 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1955494-70-8

5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No. B2844354
M. Wt: 278.57
InChI Key: OSNAYLIQZBXWGK-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products. THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . In recent years, research has been directed towards the synthesis of C(1)-substituted derivatives of THIQ, as they can act as precursors for various alkaloids displaying multifarious biological activities .


Chemical Reactions Analysis

The chemical reactions involving THIQ derivatives often involve multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Scientific Research Applications

Antiviral Research

Summary:

5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been investigated for its antiviral properties. Specifically, it has been used in the synthesis of Vaniprevir (MK-7009) , an inhibitor of the hepatitis C virus NS3/4a protease. This enzyme plays a crucial role in viral replication, and inhibiting it can help combat hepatitis C infections .

Results:

The successful synthesis of 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride enables further studies on its antiviral activity. Vaniprevir, derived from this compound, has potential therapeutic applications in treating hepatitis C infections .

Green Chemistry and Multicomponent Reactions (MCRs)

Summary:

Researchers have shown interest in the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinoline derivatives, including 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. These derivatives serve as precursors for various alkaloids with diverse biological activities. The focus is on developing efficient and recyclable catalysts for multicomponent reactions (MCRs) to achieve sustainable synthesis pathways .

Results:

By incorporating 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride into MCRs, researchers aim to develop environmentally friendly synthetic routes for valuable alkaloids and related compounds .

These applications highlight the versatility and potential of 5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride in various scientific fields. If you need further details or additional applications, feel free to ask! 😊

Future Directions

The future directions in the research of THIQ derivatives are likely to focus on the development of novel THIQ analogs with potent biological activity, given the diverse biological activities these compounds exert against various infective pathogens and neurodegenerative disorders . Additionally, the development of new and environmentally friendly methods for the synthesis of THIQ derivatives is also a potential area of future research .

properties

IUPAC Name

5-bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO.ClH/c1-13-10-3-2-9(11)7-4-5-12-6-8(7)10;/h2-3,12H,4-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNAYLIQZBXWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CNCCC2=C(C=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-8-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Citations

For This Compound
2
Citations
ZJ Gan, YH Wang, YG Xu, T Guo, J Wang… - Organic & …, 2015 - pubs.rsc.org
A novel series of 1-(pyrrolidin-1-ylmethyl)-2-[(3-oxo-indan)-formyl]-1,2,3,4-tetrahydroisoquinoline derivatives maj-3a–maj-3u were synthesized and evaluated in vitro for their binding …
Number of citations: 7 pubs.rsc.org
G Yan, X Wu, M Yang - Org. Biomol. Chem, 2013 - Citeseer
A novel series of 1-(pyrrolidin-1-ylmethyl)-2-[(3-oxo-indan)-formyl]-1, 2, 3, 4-tetrahydroisoquinoline derivatives maj-3a–maj-3u were synthesized and evaluated in vitro for their binding …
Number of citations: 1 citeseerx.ist.psu.edu

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